4,4-Difluoropiperidine-1-sulfonyl chloride
Overview
Description
4,4-Difluoropiperidine-1-sulfonyl chloride is a chemical compound with the CAS Number: 1224929-81-0 . It has a molecular weight of 219.64 and its IUPAC name is 4,4-difluoro-1-piperidinesulfonyl chloride .
Molecular Structure Analysis
The InChI code for 4,4-Difluoropiperidine-1-sulfonyl chloride is 1S/C5H8ClF2NO2S/c6-12(10,11)9-3-1-5(7,8)2-4-9/h1-4H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4,4-Difluoropiperidine-1-sulfonyl chloride is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Carbonic Anhydrase Inhibitors
4,4-Difluoropiperidine-1-sulfonyl chloride has been utilized in the synthesis of carbonic anhydrase inhibitors, particularly as perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides. These compounds have shown a strong affinity toward certain isozymes of carbonic anhydrase and demonstrated potential as topical intraocular pressure-lowering agents with prolonged duration of action. This indicates their relevance in developing novel antiglaucoma drugs (Scozzafava et al., 2000).
Synthesis of Difluoropiperidines
Research has explored the synthesis of 3,3-difluoropiperidines starting from suitable delta-chloro-alpha,alpha-difluoroimines, indicating that 4,4-Difluoropiperidine-1-sulfonyl chloride may be involved in the production of new fluorinated amino acids like N-protected 3,3-difluoropipecolic acid, relevant in organic and medicinal chemistry (Verniest et al., 2008).
Material Synthesis
The compound is used in the preparation of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. This has applications in creating materials with low dielectric constants, high transparency, and good mechanical properties, useful in electronic and optical industries (Liu et al., 2013).
Alternative to Sulfonyl Chlorides in Synthesis
Research suggests that sulfonyl fluorides, like 4,4-Difluoropiperidine-1-sulfonyl chloride, can serve as alternatives to sulfonyl chlorides in the parallel synthesis of aliphatic sulfonamides. This is especially relevant when dealing with amines that possess additional functionality, highlighting the compound's role in chemical synthesis processes (Bogolubsky et al., 2014).
Trifluoromethylation and Sulfonylation
The compound is involved in reactions for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl-, and -sulfonylation. These processes are essential in various chemical synthesis pathways, indicating the compound's versatility and utility in different chemical reactions (Guyon et al., 2017).
Safety And Hazards
This compound is classified as dangerous, with hazard statements including H302, H314, H315, H318, H335 . Precautionary measures include P261, P271, P280, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
properties
IUPAC Name |
4,4-difluoropiperidine-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClF2NO2S/c6-12(10,11)9-3-1-5(7,8)2-4-9/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGQFPJNSNFIMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoropiperidine-1-sulfonyl chloride | |
CAS RN |
1224929-81-0 | |
Record name | 4,4-difluoropiperidine-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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